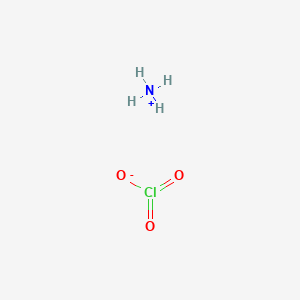

Ammonium chlorate

Description

The exact mass of the compound Ammoniumchlorat is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10192-29-7 |

|---|---|

Molecular Formula |

ClH4NO3 |

Molecular Weight |

101.49 g/mol |

IUPAC Name |

azane;chloric acid |

InChI |

InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

InChI Key |

KHPLPBHMTCTCHA-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]Cl(=O)=O |

Canonical SMILES |

N.OCl(=O)=O |

Other CAS No. |

10192-29-7 |

Pictograms |

Irritant |

Related CAS |

10326-21-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Chlorate Crystals

For Researchers, Scientists, and Drug Development Professionals

WARNING: Ammonium chlorate is a highly unstable and explosive compound. Its synthesis and handling should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of this hazardous material.

Introduction

This compound (NH₄ClO₃) is an inorganic salt that, due to its powerful oxidizing properties, has been a subject of scientific interest. However, its inherent instability, arising from the combination of the reducing ammonium cation (NH₄⁺) and the oxidizing chlorate anion (ClO₃⁻), makes it a challenging material to handle and study. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound crystals and the key analytical techniques used for their characterization. All quantitative data is presented in structured tables for clarity and comparative analysis, and detailed experimental protocols are provided.

Synthesis of this compound Crystals

The synthesis of this compound is primarily achieved through double displacement (metathesis) reactions that exploit differences in the solubility of the resulting salts. Extreme caution must be exercised during synthesis, and the crystalline product should not be stored; it is recommended to work with solutions whenever possible.

Synthesis via Double Displacement of Sodium Chlorate and Ammonium Nitrate

This method relies on the lower solubility of this compound in a cooled, concentrated solution of sodium nitrate.

Experimental Protocol:

-

Prepare a concentrated aqueous solution by dissolving 7.7 g of sodium chlorate (NaClO₃) and 13 g of ammonium nitrate (NH₄NO₃) in 12.5 mL of boiling deionized water.

-

Once fully dissolved, rapidly cool the solution in an ice bath to approximately -3°C.

-

This compound will precipitate out of the solution as small, needle-like crystals.

-

Filter the cold solution to isolate the this compound crystals.

-

Crucially, do not dry the crystals in a manner that could cause friction or shock. If a small, dry sample is required for immediate analysis, it should be done in a dark, well-ventilated area, away from any flammable materials, and for the shortest possible time. Storage of the dried crystals is strongly discouraged.[1]

Synthesis via Double Displacement of Barium Chlorate and Ammonium Sulfate

This method is advantageous as it results in the precipitation of highly insoluble barium sulfate, leaving a relatively pure aqueous solution of this compound.

Experimental Protocol:

-

Prepare separate aqueous solutions of barium chlorate (Ba(ClO₃)₂) and ammonium sulfate ((NH₄)₂SO₄).

-

Slowly add the ammonium sulfate solution to the barium chlorate solution with constant stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately. The reaction is as follows: Ba(ClO₃)₂ (aq) + (NH₄)₂SO₄ (aq) → 2 NH₄ClO₃ (aq) + BaSO₄ (s)

-

Allow the reaction to go to completion, ensuring stoichiometric amounts of reactants are used to avoid excess dissolved barium or sulfate ions in the filtrate.

-

Filter the mixture to remove the barium sulfate precipitate.

-

The resulting filtrate is an aqueous solution of this compound. This solution can be used for further reactions or characterization. If crystallization is required, it should be performed under carefully controlled, low-temperature evaporation to reduce the risk of decomposition.

Characterization of this compound Crystals

A variety of analytical techniques are employed to characterize the structure, purity, and thermal properties of this compound.

Crystallographic Characterization

X-ray Diffraction (XRD): Powder X-ray diffraction is a fundamental technique for confirming the crystal structure of this compound. It crystallizes in the orthorhombic space group Pnma.[2]

| Crystallographic Data for this compound | |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Selected Powder XRD d-spacings (Å) | |

| 4.32 | |

| 3.67 | |

| 2.89 |

Table 1: Crystallographic data and characteristic powder X-ray diffraction d-spacings for this compound.[2]

Physical and Thermal Properties

The physical and thermal properties of this compound are critical to its handling and understanding its instability.

| Property | Value | Notes |

| Molecular Formula | NH₄ClO₃ | |

| Molar Mass | 101.49 g/mol | |

| Appearance | Colorless, needle-like crystals | |

| Density | 2.42 g/cm³ | [3] |

| Decomposition Temperature | ~102 °C | Decomposes, sometimes violently, liberating nitrogen, chlorine, and oxygen.[3] |

| Solubility in Water | Readily soluble | |

| Solubility in Alcohol | Soluble in dilute aqueous alcohol, but insoluble in strong alcohol. | [3] |

Table 2: Key physical and thermal properties of this compound.

Spectroscopic Characterization

Vibrational spectroscopy provides insight into the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the ammonium (NH₄⁺) and chlorate (ClO₃⁻) ions.

Raman Spectroscopy: Raman spectroscopy is also used to probe the vibrational modes of the constituent ions.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Ion |

| Symmetric Stretch (ν₁) | ~930 | ClO₃⁻ |

| Symmetric Bend (ν₂) | ~615 | ClO₃⁻ |

| Asymmetric Stretch (ν₃) | ~975 | ClO₃⁻ |

| Asymmetric Bend (ν₄) | ~479 | ClO₃⁻ |

| N-H Stretch | ~3040 - 3200 | NH₄⁺ |

| N-H Bend | ~1400 - 1450 | NH₄⁺ |

Table 3: General vibrational mode assignments for the chlorate and ammonium ions, useful for interpreting the IR and Raman spectra of this compound.

Experimental Protocol for Spectroscopic Analysis:

-

Sample Preparation: For IR spectroscopy, a small amount of finely ground this compound can be mixed with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, a small sample of the crystals can be placed directly in the path of the laser. Extreme care should be taken during sample preparation to avoid friction or grinding that could initiate decomposition.

-

Data Acquisition: Acquire the spectra using a suitable FTIR or Raman spectrometer over the appropriate spectral range (typically 4000-400 cm⁻¹ for IR and a corresponding Raman shift range).

-

Data Analysis: Identify and assign the observed peaks to the characteristic vibrational modes of the ammonium and chlorate ions.

Quantitative Analysis

Ion Chromatography: This is a powerful technique for the quantitative analysis of the ammonium and chlorate ions in a solution. It allows for the determination of purity and the detection of any unreacted starting materials or decomposition byproducts.

Experimental Protocol for Ion Chromatography:

-

Sample Preparation: Prepare a dilute aqueous solution of the synthesized this compound of a known concentration.

-

Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column for chlorate analysis and a cation-exchange column for ammonium analysis, along with a conductivity detector.

-

Calibration: Prepare a series of standard solutions of known concentrations of ammonium and chlorate ions to generate calibration curves.

-

Analysis: Inject the prepared sample solution into the ion chromatograph and record the chromatograms.

-

Quantification: Determine the concentrations of ammonium and chlorate ions in the sample by comparing their peak areas to the calibration curves.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the relationship between characterization techniques and the properties they determine.

Conclusion

The synthesis of this compound is a well-documented but hazardous process that requires stringent safety protocols. The double displacement reactions, particularly the method involving barium chlorate and ammonium sulfate, offer a route to a relatively pure aqueous solution of the compound. The characterization of this compound crystals relies on a combination of crystallographic, spectroscopic, and thermal analysis techniques to confirm its identity, purity, and stability. Due to its inherent instability, it is imperative that researchers and scientists handle this material with the utmost care and prioritize safety above all else. The information provided in this guide is intended to offer a comprehensive technical overview for professionals in the field and should be used in conjunction with established laboratory safety practices.

References

An In-depth Technical Guide on the Thermal Decomposition Pathways of Solid Ammonium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of solid ammonium chlorate (NH₄ClO₃), a highly energetic and unstable inorganic salt. Due to its hazardous nature, a thorough understanding of its decomposition pathways, kinetics, and thermochemistry is crucial for safety and handling in any research or development context. This document summarizes key quantitative data, outlines experimental protocols for its analysis, and visualizes the core chemical processes involved.

Introduction

This compound is a powerful oxidizing agent notable for its extreme instability. The compound consists of a reducing ammonium cation (NH₄⁺) and an oxidizing chlorate anion (ClO₃⁻), a combination that leads to a thermodynamically favorable and often violent decomposition. The decomposition can be initiated by heat, friction, or shock, and can even proceed spontaneously at room temperature. The primary decomposition mechanism is an intramolecular redox reaction that occurs in the condensed phase.

Thermochemical and Kinetic Data

The thermal decomposition of this compound has been characterized by several key quantitative parameters. The following table summarizes the available data from various studies.

| Parameter | Value | Units | Notes and References |

| Decomposition Temperature | ~102 | °C | Onset of rapid decomposition.[1][2][3] |

| Ignition Temperature | 70 - 130 | °C | Varies with experimental conditions.[4] |

| Heat of Decomposition (ΔHd) | 419 - 482 | cal/g | Depending on the final products.[4] |

| 42.5 - 49 | kcal/mol | ||

| ~230 | kJ/mol | Exothermic process.[1] | |

| Enthalpy of Dissociation (ΔHdiss) | ~38.2 | kcal/mol | For dissociation into NH₃ and HClO₃ in the melt.[5] |

| Gibbs Free Energy of Reaction (ΔG) | -320 | kJ/mol | Indicates a spontaneous process.[1] |

| Arrhenius Rate Constant (k) | k = 3.3 × 10¹¹ × exp(-23700/RT) | s⁻¹ | R is the ideal gas constant in cal/mol·K.[4] |

| Density | 2.42 | g/cm³ | At 20 °C.[1] |

| Specific Heat Capacity (cp) | 1.2 | J/g·K | In the solid state.[1] |

Thermal Decomposition Pathways

The decomposition of solid this compound is primarily understood through a condensed-phase combustion model. The process is initiated by a proton transfer from the ammonium cation to the chlorate anion, forming ammonia (NH₃) and chloric acid (HClO₃) as key intermediates. These intermediates then undergo a series of rapid and highly exothermic reactions.

Several overall decomposition reactions have been proposed, with the product distribution being dependent on the specific reaction conditions. A commonly cited overall reaction is:

2NH₄ClO₃(s) → N₂(g) + 2HCl(g) + 3H₂O(g) + ³/₂O₂(g) [2]

The following diagram illustrates the proposed initial steps of the decomposition pathway.

The chloric acid intermediate is highly unstable and decomposes further, contributing to the overall reaction exothermicity and gas production. The ammonia is subsequently oxidized by the decomposition products of chloric acid.

Experimental Protocols

The thermal analysis of this compound is typically performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide data on the heat flow and mass changes as a function of temperature, respectively.

Extreme caution must be exercised when handling solid this compound due to its high sensitivity to heat, friction, and shock.

4.1. Sample Preparation and Handling

-

Synthesis: this compound should be synthesized in solution and used immediately without isolating the solid in large quantities. Common synthesis methods include the reaction of barium chlorate with ammonium sulfate or sodium chlorate with ammonium nitrate.

-

Handling: Only very small quantities (typically less than 1 mg) should be used for analysis. Samples should be handled remotely whenever possible. Use non-metallic spatulas and sample pans to minimize the risk of friction-induced decomposition.

-

Sample Pans: Use aluminum or gold-plated sample pans. For DSC, it is advisable to use hermetically sealed pans to contain any potential explosive decomposition, although this may affect the measured transition temperatures and enthalpies due to pressure buildup.

4.2. DSC and TGA Experimental Setup

The following is a generalized protocol for the thermal analysis of this compound, largely based on methodologies for other energetic materials like ammonium perchlorate.

-

Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is ideal.

-

Sample Mass: 0.5 - 1.0 mg.

-

Heating Rate: A slow heating rate of 5-10 °C/min is recommended to better resolve thermal events.

-

Temperature Program: Heat the sample from ambient temperature to approximately 200 °C. The decomposition is highly exothermic and often completes well below this temperature.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min is crucial to prevent any atmospheric side reactions.

-

Crucible: Open aluminum crucibles are often used for TGA to allow for the escape of gaseous products. For DSC, as mentioned, hermetically sealed crucibles can be used with caution.

The following diagram outlines a typical workflow for the thermal analysis of this compound.

Safety Considerations

-

Explosion Hazard: Solid this compound is a primary explosive and should never be stored as a dry solid.[2] It is recommended to work with solutions and only generate the solid in milligram quantities immediately before analysis.

-

Toxicity: The decomposition products, including chlorine and hydrogen chloride, are toxic and corrosive. All experiments must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, and blast shields, is mandatory when handling this compound.

Conclusion

The thermal decomposition of solid this compound is a complex and highly energetic process governed by a condensed-phase mechanism initiated by proton transfer. The quantitative data available highlight its extreme instability and significant energy release upon decomposition. The experimental analysis of this material requires meticulous sample handling, a controlled environment, and stringent safety protocols due to its hazardous nature. The information presented in this guide provides a foundational understanding for researchers and scientists working with or in proximity to this and similar energetic materials.

References

Spectroscopic Analysis of Ammonium Chlorate (NH₄ClO₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium chlorate (NH₄ClO₃) is a highly unstable inorganic salt known for its powerful oxidizing properties and sensitivity to heat, friction, and shock. Its inherent instability, arising from the combination of the reducing ammonium cation (NH₄⁺) and the oxidizing chlorate anion (ClO₃⁻), presents significant challenges for its characterization.[1] Direct spectroscopic analysis is seldom reported in the literature due to the extreme hazard involved. This technical guide provides a comprehensive overview of the theoretical and practical aspects of obtaining and interpreting the infrared (IR) and Raman spectra of this compound. Given the scarcity of direct experimental data, this guide synthesizes information from the analysis of its constituent ions in more stable compounds, outlines rigorous experimental protocols for handling such energetic materials, and presents a logical workflow for its spectroscopic investigation.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and bonding within a compound. For an ionic solid like this compound, the spectra are primarily composed of the internal vibrational modes of the constituent polyatomic ions, the ammonium (NH₄⁺) cation and the chlorate (ClO₃⁻) anion, as well as external lattice modes.

The ammonium ion (NH₄⁺) possesses a tetrahedral (T_d) symmetry and has four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). The chlorate ion (ClO₃⁻) has a trigonal pyramidal structure (C₃ᵥ symmetry) and also exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄).

Predicted Vibrational Modes of this compound

The expected IR and Raman active modes of this compound can be predicted by analyzing the spectra of stable ammonium salts (e.g., ammonium chloride) and stable chlorate salts (e.g., sodium chlorate, potassium chlorate).

Vibrational Modes of the Ammonium (NH₄⁺) Cation

The ammonium ion has a tetrahedral geometry. Its fundamental vibrational modes are well-characterized and their typical frequency ranges are summarized in Table 1. In the solid state, the site symmetry of the ion within the crystal lattice can lead to the splitting of degenerate modes. For instance, in ammonium chloride, the NH₄⁺ ion's vibrational modes are observed in both IR and Raman spectra.[2][3]

Table 1: Characteristic Vibrational Frequencies of the Ammonium (NH₄⁺) Ion

| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| ν₁ | A₁ | Symmetric N-H Stretch | ~3040 | Inactive | Active (Polarized) |

| ν₂ | E | Symmetric N-H Bend | ~1680 | Inactive | Active |

| ν₃ | F₂ | Asymmetric N-H Stretch | ~3140 | Active | Active |

| ν₄ | F₂ | Asymmetric N-H Bend | ~1400 | Active | Active |

| Data compiled from studies on various ammonium salts.[2][4][5][6][7][8][9] |

Vibrational Modes of the Chlorate (ClO₃⁻) Anion

The chlorate ion has a trigonal pyramidal structure. Its four fundamental modes are all active in both IR and Raman spectroscopy. The vibrational frequencies for the chlorate ion, as observed in stable alkali metal chlorates, are presented in Table 2.

Table 2: Characteristic Vibrational Frequencies of the Chlorate (ClO₃⁻) Ion

| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| ν₁ | A₁ | Symmetric Cl-O Stretch | ~930-940 | Active | Active (Polarized) |

| ν₂ | A₁ | Symmetric O-Cl-O Bend | ~610-625 | Active | Active |

| ν₃ | E | Asymmetric Cl-O Stretch | ~970-985 | Active | Active |

| ν₄ | E | Asymmetric O-Cl-O Bend | ~480-495 | Active | Active |

| Data compiled from studies on sodium and potassium chlorate.[10][11][12] |

Expected Spectrum of this compound

The full vibrational spectrum of solid this compound would be a superposition of the internal modes of the NH₄⁺ and ClO₃⁻ ions, potentially with shifts and splitting due to the specific crystal lattice environment and inter-ionic interactions (e.g., hydrogen bonding). In addition, low-frequency lattice modes (typically below 200 cm⁻¹) corresponding to the translational and librational motions of the ions would be observed, primarily in the Raman spectrum.

Experimental Protocols for Spectroscopic Analysis

Extreme caution must be exercised when handling this compound. It is a highly sensitive explosive and should only be handled by experienced personnel in a controlled laboratory environment designed for energetic materials.

Safety Precautions

-

Synthesis: this compound should be synthesized in small quantities, in solution, and at low temperatures (e.g., via a double displacement reaction between barium chlorate and ammonium sulfate).[13] It should never be allowed to crystallize in large amounts or be stored as a dry solid.

-

Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a blast shield, face shield, safety goggles, and appropriate gloves.[14][15][16]

-

Handling: Use non-sparking tools. Avoid all sources of friction, impact, and static electricity. Work in a chemical fume hood specifically rated for explosive materials.[15][16]

-

Sample Amount: Use the minimum amount of sample necessary for the analysis, typically in the microgram to milligram range.

FT-IR Spectroscopy Protocol

Due to the sensitivity of this compound, conventional sample preparation techniques must be modified. Attenuated Total Reflectance (ATR) is the recommended method as it requires minimal sample preparation and handling.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory is ideal.[17]

-

Sample Preparation:

-

Synthesize a small quantity of this compound in solution.

-

Carefully place a single drop of the dilute solution onto the ATR crystal and allow the solvent to evaporate slowly in a controlled environment (e.g., within a fume hood). This should leave a thin film of the sample on the crystal.

-

Alternatively, for a slightly larger but still minimal sample, prepare a KBr pellet. Mix a very small amount of the sample with dry KBr powder and press into a pellet using a hydraulic press. This dilutes the sample significantly, reducing its sensitivity.[18]

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal or a pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[19]

-

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy Protocol

Raman spectroscopy is a non-contact technique, which is advantageous for hazardous materials. A remote or fiber-optic-coupled Raman system is highly recommended to distance the operator and sensitive electronics from the sample.[20]

-

Instrument: A confocal Raman microscope with a low-power laser excitation source (e.g., 532 nm or 785 nm) is suitable. The laser power should be kept to the absolute minimum required to obtain a signal to avoid thermal decomposition or detonation.[21][22][23]

-

Sample Preparation:

-

The thin film prepared on a substrate (e.g., a glass slide) for ATR-IR can also be used for Raman analysis.

-

Alternatively, a small, sealed capillary tube containing a tiny amount of the material can be used.[21]

-

-

Data Acquisition:

-

Focus the laser onto the sample using a low-magnification objective.

-

Set the laser power to its lowest setting (e.g., < 1 mW) and gradually increase only if necessary.

-

Acquire the spectrum with a short integration time initially, and increase as needed. Co-add multiple acquisitions to improve the signal-to-noise ratio.

-

-

Data Processing: The raw spectrum should be corrected for baseline fluorescence and cosmic rays using the spectrometer's software.

Logical Workflow for Analysis

The analysis of a highly unstable compound like this compound requires a systematic and safety-conscious approach. The following workflow outlines the key steps from theoretical prediction to experimental verification and data interpretation.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

While direct experimental IR and Raman data for this compound are conspicuously absent from scientific literature due to its extreme instability, a robust analytical approach can be formulated. By combining spectroscopic data from stable compounds containing the constituent ammonium and chlorate ions with rigorous, safety-first experimental protocols, it is possible to predict, acquire, and interpret the vibrational spectra of this challenging material. The methodologies and predictive data presented in this guide offer a foundational framework for researchers and scientists who may need to characterize this compound or similarly energetic and unstable compounds. Computational methods, such as Density Functional Theory (DFT), are also a valuable, non-experimental tool for predicting the vibrational properties of such hazardous materials.[24][25][26][27]

References

- 1. Potassium chlorate(3811-04-9) IR Spectrum [m.chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. journals.ioffe.ru [journals.ioffe.ru]

- 4. NH4+ [webbook.nist.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. A theoretical analysis of the vibrational modes of ammonium metavanadate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. ias.ac.in [ias.ac.in]

- 11. ias.ac.in [ias.ac.in]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. Ammonium Perchlorate: Safety and Handling Guidelines [onlinesafetytrainer.com]

- 16. ampac.us [ampac.us]

- 17. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 18. Potassium Chlorate | KClO3 | CID 6426889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. matec-conferences.org [matec-conferences.org]

- 20. academic.uprm.edu [academic.uprm.edu]

- 21. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 22. researchgate.net [researchgate.net]

- 23. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 24. researchgate.net [researchgate.net]

- 25. DFT and ab initio molecular dynamics simulation study of the infrared spectrum of the protic ionic liquid 2-hydroxyethylammonium formate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ammonium Chlorate and Its Perchlorate Analog in Organic Solvents

Warning: Ammonium chlorate (NH₄ClO₃) is an extremely unstable and hazardous compound. It is known to decompose violently at room temperature and is highly sensitive to friction and shock.[1] It is not commercially available and should only be synthesized by experienced professionals with appropriate safety measures in place for immediate use.[1] This guide is intended for informational purposes for researchers and drug development professionals and underscores the critical need for caution.

Executive Summary

This technical guide addresses the solubility of this compound in organic solvents. Due to the compound's extreme instability, quantitative solubility data in organic solvents is largely unavailable in published literature. The available information is qualitative and often conflicting. This document summarizes these qualitative findings.

As a practical alternative for researchers seeking reference data on a related, more stable compound, this guide provides detailed quantitative solubility data for ammonium perchlorate (NH₄ClO₄) . A general experimental protocol for determining solid-in-liquid solubility is also provided, accompanied by a workflow diagram. This protocol is a standardized method and must be adapted with extreme caution and specialized safety protocols if ever applied to highly unstable compounds like this compound.

Solubility of this compound (NH₄ClO₃)

Quantitative solubility data for this compound in organic solvents is not well-documented. Qualitative descriptions from various sources are inconsistent:

-

Insolubility in Alcohols: Several sources state that this compound is insoluble in strong or absolute alcohol.[2][3][4]

-

Slight/Sparce Solubility: Other reports describe it as being "slightly soluble in ethanol" or "sparingly soluble".[1][5]

-

Aqueous Alcohol: One source specifies that the compound demonstrates moderate solubility in dilute aqueous alcohol but has negligible solubility in absolute ethanol or methanol.[6]

This discrepancy highlights the lack of rigorous study, likely due to the compound's hazardous nature. Its polar ionic character suggests a preference for polar solvents over non-polar organic media.[2]

Solubility of Ammonium Perchlorate (NH₄ClO₄): A Stable Analog

In contrast to this compound, the more stable analog, ammonium perchlorate (NH₄ClO₄), has been well-characterized. The following table summarizes its solubility in various organic solvents.

Note: The data presented below is for AMMONIUM PERCHLORATE (NH₄ClO₄) , not this compound.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | CH₃OH | 25 | 6.85[7] |

| Ethanol | C₂H₅OH | 25 | 1.906[7] |

| 1-Propanol | C₃H₇OH | 25 | 0.3865[7] |

| 1-Butanol | C₄H₉OH | 25 | 0.017[7] |

| Isobutyl Alcohol | (CH₃)₂CHCH₂OH | 25 | 0.1272[7] |

| Acetone | (CH₃)₂CO | 25 | 2.26[7] |

| Ethyl Acetate | CH₃COOC₂H₅ | 25 | 0.029[7] |

| Diethyl Ether | (C₂H₅)₂O | 25 | Insoluble[7] |

General Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This section outlines a standard laboratory procedure for determining the solubility of a solid compound in a solvent.

Disclaimer: This is a generic protocol. When working with highly energetic and unstable materials like this compound, this procedure is inadequate and must be modified by explosives experts to include extensive safety measures, such as remote handling, blast shielding, and micro-scale quantities.

Objective: To determine the equilibrium concentration of a solute in a given solvent at a constant temperature.

Materials and Equipment:

-

Analytical balance (±0.1 mg)

-

Constant temperature bath (e.g., water or oil bath) with controller (±0.1 °C)

-

Isothermal shaker

-

Sealed glass vials or flasks

-

Syringes with micropore filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Solute (compound to be tested)

-

Solvent of interest

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, Ion Chromatograph, or for gravimetric analysis: a vacuum oven and desiccator).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a series of sealed vials. An excess is critical to ensure equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the chosen organic solvent to each vial.

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours (e.g., 4-6 hours) to allow undissolved solids to settle.

-

Carefully draw a clear aliquot of the supernatant using a pre-warmed (to the bath temperature) syringe.

-

Immediately pass the aliquot through a micropore filter to remove any suspended solid particles. This step is crucial to prevent artificially high results.

-

Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent in a vacuum oven at a temperature low enough to not cause decomposition of the solute. Weigh the remaining solid residue. The solubility is calculated from the mass of the residue and the initial mass/volume of the solution.

-

Spectroscopic/Chromatographic Method: Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., HPLC, IC) to determine the concentration of the solute.

-

-

Data Calculation:

-

Calculate the concentration from the instrumental reading and the dilution factor.

-

Express solubility in standard units, such as g/100 g of solvent, mol/L, or g/L.

-

Repeat the experiment at different temperatures if a solubility curve is desired.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the general solubility determination protocol described above.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Formula, Properties & Uses | Study.com [study.com]

- 5. This compound [chemister.ru]

- 6. webqc.org [webqc.org]

- 7. ammonium perchlorate [chemister.ru]

A Technical Guide to the Theoretical Analysis of the Highly Unstable Ammonium Chlorate Molecule

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, ammonium chlorate (NH₄ClO₃), is an exceptionally unstable and hazardous material. Quantum chemical calculations on this molecule are scarce in publicly available literature due to its propensity for spontaneous and violent decomposition. This document synthesizes the available theoretical data and proposes a computational methodology for its study, drawing inferences from related, more stable compounds and its constituent ions.

Executive Summary

This compound (NH₄ClO₃) is an inorganic salt of significant chemical interest due to the redox incompatibility between the reducing ammonium cation (NH₄⁺) and the oxidizing chlorate anion (ClO₃⁻). This inherent instability leads to spontaneous decomposition, often explosively, at room temperature.[1] Consequently, experimental characterization is challenging, and computational studies are limited. This guide provides a comprehensive overview of the theoretical understanding of this compound, including its molecular structure, bonding, and decomposition kinetics based on available data. Furthermore, it outlines a proposed workflow for future quantum chemical investigations into this metastable compound, leveraging modern computational techniques to probe its electronic structure and reaction pathways in a safe, virtual environment.

Molecular Properties and Structure

This compound is an ionic compound composed of the ammonium (NH₄⁺) and chlorate (ClO₃⁻) ions. The crystal structure is stabilized by ionic bonding and extensive hydrogen bonding between the hydrogen atoms of the ammonium cation and the oxygen atoms of the chlorate anion.[1]

Constituent Ions: A Computational Perspective

Due to the scarcity of direct computational studies on the NH₄ClO₃ molecule, we can infer some of its properties from theoretical analyses of its constituent ions.

-

Ammonium Cation (NH₄⁺): The ammonium ion exhibits a regular tetrahedral geometry with Td symmetry. The nitrogen atom is sp³ hybridized, and the positive charge is delocalized over the four hydrogen atoms.[1] Computational studies on quaternary ammonium cations have shown that the electronic environment around the central nitrogen atom is crucial for their electrochemical stability.

-

Chlorate Anion (ClO₃⁻): The chlorate anion has a trigonal pyramidal geometry (C₃ᵥ symmetry).[1][2] The chlorine atom is in a +5 oxidation state.[2] Quantum chemical calculations, such as those using Quantum Theory of Atoms in Molecules (QTAIM), reveal that the bond between chlorine and oxygen is polar covalent.

Table 1: Calculated and Experimental Properties of this compound and its Constituent Ions

| Property | Value | Source |

| This compound (NH₄ClO₃) | ||

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Density | 2.42 g/cm³ | [1] |

| Decomposition Temperature | ~102 °C | [1] |

| Enthalpy of Decomposition | approx. -230 kJ/mol | [1] |

| Ammonium Cation (NH₄⁺) | ||

| Geometry | Tetrahedral | [1] |

| N-H Bond Length | ~1.03 Å | [1] |

| H-N-H Bond Angle | 109.5° | [1] |

| Chlorate Anion (ClO₃⁻) | ||

| Geometry | Trigonal Pyramidal | [1][2] |

| Cl-O Bond Length | 1.49 Å | [1] |

| O-Cl-O Bond Angle | 106.7° | [1] |

| Calculated Dipole Moment | 2.4 D | [1] |

Decomposition and Combustion: A Theoretical Approach

The primary research interest in this compound lies in its decomposition mechanism. It is understood that the decomposition is initiated by a proton transfer from the ammonium cation to the chlorate anion.

Combustion Mechanism

Theoretical models suggest that the combustion of this compound at low pressures is driven by reactions in the condensed phase.[3][4] The burning rate is dictated by the decomposition kinetics at the surface temperature.[3][4] The heat from the decomposition of a portion of the solid in the condensed phase warms the remaining material, leading to a self-sustaining reaction.[3]

Kinetic Parameters

While detailed quantum chemical studies on the reaction pathways are not widely available, a condensed-phase combustion model has been used to estimate the kinetic parameters for the decomposition of this compound.[3]

Table 2: Calculated Kinetic Parameters for this compound Decomposition

| Parameter | Value | Source |

| Pre-exponential Factor (k) | 3.3 x 10¹¹ s⁻¹ | [3] |

| Activation Energy | 23700 cal/mol | [3] |

It is noteworthy that the calculated decomposition rate of this compound is nearly three orders of magnitude greater than that of the leading reaction in ammonium perchlorate combustion.[3]

Proposed Methodology for Quantum Chemical Calculations

Given the extreme instability of this compound, a robust computational protocol is necessary to investigate its properties theoretically. The following workflow is proposed for future studies.

Computational Workflow

Caption: Proposed workflow for quantum chemical calculations on this compound.

Detailed Protocol

-

Initial Structure Generation: The initial geometry for the calculation would consist of an ammonium cation and a chlorate anion placed in proximity. The crystal structure data can be used as a starting point.

-

Geometry Optimization and Frequency Calculation:

-

Method: Density Functional Theory (DFT) is a suitable method. Functionals like B3LYP or those with dispersion corrections (e.g., ωB97X-D) are recommended.

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), should provide a good balance between accuracy and computational cost.

-

The geometry should be optimized to find the minimum energy structure. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

-

Property Analysis:

-

Vibrational Analysis: The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra if available, although obtaining such spectra for this compound is highly challenging.

-

Electronic Structure Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) can provide insights into the molecule's reactivity and the sites susceptible to nucleophilic or electrophilic attack.

-

-

Decomposition Pathway Investigation:

-

Transition State Search: To study the initial proton transfer step, a transition state search algorithm (e.g., QST2 or QST3) can be employed to locate the saddle point on the potential energy surface connecting the reactant (NH₄ClO₃) and the product (NH₃ + HClO₃).

-

Intrinsic Reaction Coordinate (IRC): An IRC calculation should be performed to verify that the found transition state correctly connects the desired reactants and products.

-

Activation Energy: The energy difference between the transition state and the reactants will yield the activation energy for the decomposition reaction.

-

Challenges and Future Directions

The primary challenge in the computational study of this compound is its inherent instability. The potential energy surface is likely to be very shallow, with numerous low-energy decomposition pathways. This makes locating the true ground state and relevant transition states computationally intensive.

Future research should focus on:

-

Advanced Computational Methods: Employing higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide more accurate energetic information.

-

Condensed-Phase Simulations: Given that the initial decomposition steps are believed to occur in the solid state, periodic DFT calculations on the crystalline structure would be highly valuable.

-

Molecular Dynamics: Ab initio molecular dynamics (AIMD) simulations could be used to model the dynamic behavior of the molecule at different temperatures and to observe the initial decomposition events directly.

By carefully applying these advanced computational techniques, a deeper understanding of the factors governing the extreme instability of this compound can be achieved, paving the way for the safer handling of related energetic materials and the design of novel compounds with tailored properties.

References

Historical Methods for the Preparation of Ammonium Chlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium chlorate (NH₄ClO₃) is a highly unstable inorganic compound known for its powerful oxidizing properties. Due to its inherent instability, its preparation and handling are hazardous and are primarily of historical and academic interest rather than for practical application. This document provides a technical overview of the historical methods employed for the synthesis of this compound, with a focus on the experimental protocols and quantitative data available in historical chemical literature. The inherent dangers of preparing and handling this compound cannot be overstated, and these methods are presented for informational purposes only.

Historical Synthesis Methodologies

The preparation of this compound has historically been approached through two primary chemical pathways: the direct neutralization of chloric acid and double displacement (metathesis) reactions between a chlorate salt and an ammonium salt.

Neutralization of Chloric Acid with Ammonia

One of the most direct historical methods for preparing this compound involves the neutralization of chloric acid with ammonia or ammonium carbonate.[1][2] This method, while straightforward in principle, is hazardous due to the instability of both chloric acid and the final product.

Experimental Protocol:

-

Preparation of Chloric Acid: A solution of chloric acid (HClO₃) is first prepared, typically by reacting barium chlorate with a stoichiometric amount of sulfuric acid, followed by filtration to remove the precipitated barium sulfate.

-

Neutralization: The resulting chloric acid solution is carefully neutralized with a dilute solution of ammonia (NH₃) or ammonium carbonate ((NH₄)₂CO₃).[1] The reaction is highly exothermic and must be conducted at low temperatures (typically below 10°C) with constant cooling and stirring to prevent the decomposition of the this compound.[4]

-

Crystallization: The neutralized solution is then concentrated under reduced pressure at low temperatures to induce crystallization of this compound. Rapid or excessive heating must be avoided.

-

Isolation: The resulting crystals are quickly isolated by filtration. Due to the extreme instability of solid this compound, it is strongly advised not to store the dry salt.

Logical Relationship Diagram:

Caption: Workflow for the preparation of this compound via neutralization.

Double Displacement Reactions

Double displacement reactions were a common alternative for producing this compound, avoiding the direct handling of unstable chloric acid. These methods rely on the differential solubility of the resulting salts to isolate the this compound.

This method utilizes the lower solubility of this compound compared to the other salts in the reaction mixture at low temperatures. A detailed experimental protocol from a modern source attempting a historical synthesis provides valuable quantitative data.[5]

Experimental Protocol: [5]

-

Dissolution: A boiling solution is prepared by dissolving 7.7 g of sodium chlorate (NaClO₃) and 13 g of ammonium nitrate (NH₄NO₃) in 12.5 mL of distilled water.

-

Crystallization: The hot solution is then rapidly cooled to -3°C to induce the crystallization of this compound.

-

Isolation and Drying: The crystals are collected by filtration and dried in a dark room at room temperature for one hour.

-

Storage: Due to its instability, the product should be stored at low temperatures (-5 to -20°C) and used within a few days. The original experimenter noted sodium ion contamination, suggesting that recrystallization from alcohol might be necessary for a purer product.[5]

Experimental Workflow Diagram:

Caption: Experimental workflow for this compound synthesis via double displacement.

This method is advantageous as it leads to the precipitation of barium sulfate, which is highly insoluble, simplifying the separation of the desired this compound solution.[4][6]

Experimental Protocol:

Specific historical quantitative data for this method is scarce. The following protocol is based on the general descriptions available.[1][4]

-

Preparation of Solutions: Equimolar aqueous solutions of ammonium sulfate ((NH₄)₂SO₄) and barium chlorate (Ba(ClO₃)₂) are prepared.

-

Reaction: The two solutions are mixed, leading to the immediate precipitation of barium sulfate (BaSO₄).

-

Separation: The barium sulfate precipitate is removed by filtration.

-

Crystallization and Isolation: The remaining filtrate, which is a solution of this compound, is carefully concentrated at low temperatures and under reduced pressure to yield crystals of this compound.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound using ammonium sulfate and barium chlorate.

-

Potassium Chlorate and Ammonium Bitartrate: This method involves the reaction of warm solutions of potassium chlorate and ammonium bitartrate.[1]

-

Barium, Strontium, or Calcium Chlorates with Ammonium Carbonate or Ammonium Sulfate: This is a variation of the barium chlorate and ammonium sulfate method, relying on the precipitation of the alkaline earth carbonate or sulfate.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical preparation of this compound. It is important to note the scarcity of detailed quantitative reports in the accessible historical literature.

| Method | Reactants | Molar Ratio | Solvent | Temperature | Yield | Reference |

| Double Displacement | Sodium Chlorate (7.7g) & Ammonium Nitrate (13g) | ~1:2.2 (NaClO₃:NH₄NO₃) | Water (12.5mL) | Boiling, then -3°C | 6.57g | [5] |

| Neutralization | Chloric Acid & Ammonia/Ammonium Carbonate | Stoichiometric | Water | < 10°C | Not Reported | [1][4] |

| Double Displacement | Ammonium Sulfate & Barium Chlorate | Equimolar | Water | Not Reported | Not Reported | [4][6] |

Conclusion

The historical preparation of this compound has been achieved through various methods, primarily neutralization and double displacement reactions. While the principles of these syntheses are well-understood, detailed experimental protocols with quantitative data are sparse in the readily available literature, likely a consequence of the compound's extreme instability. The provided data and workflows offer a glimpse into the historical chemical practices for synthesizing this hazardous material. The information presented is for academic and historical purposes only and should not be used to attempt the synthesis of this compound due to the significant risks involved.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. study.com [study.com]

- 4. webqc.org [webqc.org]

- 5. Sciencemadness Discussion Board - NH4ClO3, this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US6616907B2 - Chemical preparation of chlorate salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reaction Mechanisms of Ammonium Chlorate with Reducing Agents

For distribution to researchers, scientists, and drug development professionals only.

Disclaimer: Ammonium chlorate is a highly unstable and dangerous compound. It is sensitive to shock, friction, and heat, and can decompose explosively. The information provided in this guide is for academic and research purposes only and should not be attempted without extensive expertise in handling explosive materials and a properly equipped laboratory with stringent safety protocols.

Introduction

This compound (NH₄ClO₃) is an inorganic salt of significant interest in the field of energetic materials due to the unique combination of a reducing cation (ammonium, NH₄⁺) and an oxidizing anion (chlorate, ClO₃⁻) within the same molecule. This inherent redox system renders the compound exceptionally unstable, with a high potential for rapid, exothermic decomposition.[1][2] This guide provides a comprehensive technical overview of the reaction mechanisms of this compound, focusing on its thermal decomposition and its reactions with common reducing agents such as sulfur, carbon, and red phosphorus.

The inherent instability of this compound arises from the thermodynamic favorability of the internal redox reaction between the ammonium and chlorate ions.[1] The compound is highly sensitive to external stimuli, and its reactions can be violent and unpredictable.[2] Therefore, a thorough understanding of its reaction mechanisms is crucial for any research involving this hazardous material.

Properties of this compound

This compound typically exists as colorless, needle-like crystals that are readily soluble in water.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | NH₄ClO₃ | [1] |

| Molar Mass | 101.49 g/mol | [1] |

| Appearance | Colorless, needle-like crystals | [1] |

| Decomposition Temperature | ~102 °C | [1] |

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process that can proceed through multiple pathways. Studies have identified two primary decomposition routes, particularly in the temperature range of 75 to 120°C.[3]

The initial step in the decomposition is widely considered to be a proton transfer from the ammonium cation to the chlorate anion, forming ammonia (NH₃) and chloric acid (HClO₃).[3]

NH₄ClO₃ → NH₃ + HClO₃

Following this initial step, the decomposition can proceed via two main pathways:

-

Pathway 1: This pathway is characterized by the production of ammonia and chlorine dioxide as the principal products.[3]

-

Pathway 2: This pathway yields nitrogen (N₂), water (H₂O), chlorine (Cl₂), and ammonium nitrate (NH₄NO₃) as the major products.[3]

The overall decomposition can be summarized by the following general equation, liberating nitrogen, chlorine, and oxygen.[1]

2NH₄ClO₃ → N₂ + Cl₂ + O₂ + 4H₂O

The thermal decomposition is highly exothermic and can be auto-catalytic, leading to a rapid acceleration of the reaction rate and potentially an explosion.

References

Methodological & Application

Application Notes and Protocols on Ammonium Chlorate as an Oxidizer in Solid Propellants

WARNING: Ammonium chlorate is an extremely unstable and hazardous material. It is highly sensitive to shock, friction, and heat, and can decompose violently at room temperature.[1][2][3] It is not used as an oxidizer in solid propellants due to its inherent instability and the significant safety risks involved. These notes are for informational and academic purposes only and do not constitute a recommendation or protocol for its use. The handling of this compound should only be undertaken by experienced professionals with appropriate safety measures in place.

Introduction

This compound (NH₄ClO₃) is a powerful oxidizing agent that has been considered for use in energetic materials.[1] However, its extreme instability, arising from the combination of the reducing ammonium cation (NH₄⁺) and the oxidizing chlorate anion (ClO₃⁻), makes it unsuitable for practical application in solid propellants.[1][3][4] The compound is known to decompose spontaneously and sometimes explosively at room temperature.[1][2][3] Due to its hazardous nature, this compound is not commercially available and should only be prepared in solution for immediate use, without crystallization.[1][3]

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | NH₄ClO₃ | [1] |

| Molar Mass | 101.49 g/mol | [5] |

| Appearance | Colorless or white, needle-like crystals | [1][5] |

| Density | ~2.42 g/cm³ | [4][6] |

| Decomposition Temperature | ~102 °C | [1][3][4] |

| Solubility in Water | Highly soluble | [1][5] |

Hazards and Instability

This compound's primary characteristic is its extreme instability. The redox incompatibility between the ammonium and chlorate ions leads to spontaneous decomposition.[4] This decomposition can be initiated by heat, shock, friction, or even occur spontaneously at ambient temperatures.[1][2][3] Solutions of this compound are also known to be unstable.[1]

The decomposition of this compound can proceed through several pathways, producing a mixture of gases including nitrogen, chlorine, oxygen, and water vapor.[2] One of the documented decomposition reactions is:

2NH₄ClO₃ → N₂ + Cl₂ + O₂ + 4H₂O[2]

Another possible decomposition reaction yields ammonium chloride and oxygen.[2]

Due to these properties, this compound is considered too dangerous for any application that requires storage, transportation, or handling in a solid form, which are all essential requirements for a solid propellant oxidizer.

Synthesis Protocols

Note: The synthesis of this compound is a hazardous procedure and should not be attempted without extensive safety precautions and a thorough understanding of the risks involved.

This compound can be synthesized through several methods, typically in solution, to avoid the isolation of the dangerous solid product.

One common laboratory method involves a double displacement reaction between a soluble chlorate salt and an ammonium salt.[3][4] A reaction between barium chlorate and ammonium sulfate is one such example:

Ba(ClO₃)₂ + (NH₄)₂SO₄ → 2NH₄ClO₃ + BaSO₄(s)

In this protocol, the insoluble barium sulfate is precipitated and can be removed by filtration, leaving an aqueous solution of this compound.[4]

This compound can also be prepared by the neutralization of chloric acid with ammonia or ammonium carbonate.[1][4]

HClO₃ + NH₃ → NH₄ClO₃

This reaction requires careful temperature control to prevent decomposition of the product.[4]

Comparison with Ammonium Perchlorate

The instability of this compound is in stark contrast to ammonium perchlorate (NH₄ClO₄), which is a stable and widely used oxidizer in solid propellants.[7][8][9][10][11] Ammonium perchlorate is a key component in the solid rocket boosters of the Space Shuttle and other launch vehicles.[12] It is significantly more stable and has well-characterized performance data, making it a reliable choice for solid propellant formulations. The primary difference lies in the stability of the perchlorate anion (ClO₄⁻) compared to the chlorate anion (ClO₃⁻).

| Feature | This compound (NH₄ClO₃) | Ammonium Perchlorate (NH₄ClO₄) |

| Stability | Extremely unstable, decomposes at room temperature[1][3] | Stable under normal conditions[8] |

| Use in Propellants | Not used due to extreme hazard[1] | Widely used as a primary oxidizer[7][8][9][10][11] |

| Availability | Not commercially available[3] | Commercially available |

| Performance Data | Not available | Extensive data on specific impulse, burn rate, etc. |

Diagrams

Caption: Decomposition pathways of this compound.

Caption: Workflow for the synthesis of this compound solution.

Caption: Unsuitability of this compound for solid propellants.

Conclusion

Due to its extreme instability and hazardous nature, this compound is not a viable oxidizer for solid propellants. There is a lack of performance data, such as specific impulse and burn rate, because its use in this context is precluded by safety concerns. Researchers and professionals in the field of drug development and materials science should be aware of the profound differences between this compound and the much more stable ammonium perchlorate, the latter of which is a cornerstone of modern solid rocket propulsion. Any consideration of energetic materials must prioritize safety and stability, and in this regard, this compound is fundamentally unsuitable for propellant applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Decomposition & Synthesis | Study.com [study.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. webqc.org [webqc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound Formula [softschools.com]

- 7. A Comprehensive Guide on Ammonium Perchlorate: Hazards and Safety Practices [cloudsds.com]

- 8. calibrechem.com [calibrechem.com]

- 9. reddit.com [reddit.com]

- 10. Perchlorate and Halogen-Free High Energy Dense Oxidizers [serdp-estcp.mil]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Ammonium perchlorate composite propellant - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Ammonium Chlorate in Pyrotechnic Formulations

Disclaimer: The following information is intended for academic and research purposes only. Ammonium chlorate is an extremely unstable and hazardous material. Its use in pyrotechnic formulations is strongly discouraged due to a high risk of spontaneous and violent decomposition. These notes serve to detail the properties and hazards of this compound, not to endorse its use. Extreme caution is advised, and any handling should only be conducted by highly trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

This compound (NH₄ClO₃) is a powerful oxidizing agent that has been investigated for its potential in pyrotechnic and explosive compositions.[1] However, its extreme instability and sensitivity to stimuli such as heat, friction, and shock make it one ofthe most dangerous and unpredictable chlorate salts.[1][2][3] This document provides a detailed overview of the properties, hazards, and theoretical considerations regarding the use of this compound in pyrotechnic formulations, with a primary focus on the reasons for its general unsuitability for such applications.

The inherent instability of this compound arises from the intramolecular redox reaction between the reducing ammonium cation (NH₄⁺) and the oxidizing chlorate anion (ClO₃⁻).[4][5] This combination leads to spontaneous decomposition, which can be violent, even at room temperature.[5][6]

Physicochemical Properties and Data Presentation

This compound typically appears as colorless or white, needle-like crystals.[3][4] It is soluble in water, with its solubility increasing with temperature.[3][4] Due to its hazardous nature, it is not commercially available from chemical suppliers.[2]

| Property | Value | Source(s) |

| Chemical Formula | NH₄ClO₃ | |

| Molar Mass | 101.49 g/mol | [3] |

| Appearance | Colorless or white, needle-like crystals | [3][4] |

| Density | ~2.42 g/cm³ | [4] |

| Decomposition Temperature | Approximately 102°C | [4][5] |

| Solubility in Water | 28.7 g/100 mL at 0°C; 106.7 g/100 mL at 100°C | [4] |

| Impact Sensitivity | Comparable to primary explosives (2 J) | [4] |

| Enthalpy of Decomposition | Approximately -230 kJ/mol | [4] |

Experimental Protocols and Safety Considerations

WARNING: The following protocols are provided for informational purposes only and describe the synthesis and decomposition of this compound under controlled laboratory conditions. Attempting these procedures without extensive expertise, proper safety equipment, and a suitable facility can result in serious injury or death.

Synthesis of this compound

This compound is not commercially available and must be synthesized in situ for any experimental work. One common laboratory method involves a double displacement reaction between sodium chlorate and ammonium nitrate in concentrated aqueous solutions.

Protocol:

-

Prepare separate, concentrated aqueous solutions of sodium chlorate (NaClO₃) and ammonium nitrate (NH₄NO₃).

-

Cool both solutions in an ice bath.

-

Slowly and with gentle stirring, add the ammonium nitrate solution to the sodium chlorate solution.

-

This compound, being less soluble than the reactants and the sodium nitrate byproduct, will precipitate out of the solution.

-

The precipitated this compound should be filtered immediately.

-

Crucially, the synthesized this compound should be used immediately and should not be stored. Even in solution, it is known to be unstable.

Thermal Decomposition Analysis

The thermal decomposition of this compound is a key indicator of its instability.

Protocol:

-

Place a very small, precisely weighed sample (typically <10 mg) of freshly prepared this compound in a differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) instrument.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) in an inert atmosphere (e.g., nitrogen).

-

The instrument will record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

-

A sharp exotherm observed around 102°C indicates the onset of rapid decomposition.[2][4][5]

Signaling Pathways and Logical Relationships

Decomposition Pathway

The decomposition of this compound is a complex process that can proceed through multiple pathways, leading to the liberation of various gases. The overall reaction highlights the production of nitrogen, water, hydrochloric acid, and oxygen.[2][3]

Caption: Decomposition pathway of this compound.

Experimental Workflow for Hazard Assessment

A logical workflow for assessing the pyrotechnic potential and hazards of a compound like this compound would involve a series of steps, with safety as the paramount concern at each stage.

Caption: Experimental workflow for hazard assessment.

Conclusion and Recommendations

The available data overwhelmingly indicates that this compound is not a suitable oxidizer for pyrotechnic formulations. Its extreme sensitivity to heat, friction, and shock, coupled with its tendency to decompose violently and spontaneously, presents an unacceptable level of risk.[1][2][3] While its decomposition produces a significant volume of gas, a desirable property for some pyrotechnic effects, this is overshadowed by its unpredictable and hazardous nature.

For researchers and professionals in the field, the primary takeaway is that this compound should be avoided in favor of safer, more stable alternatives such as ammonium perchlorate (NH₄ClO₄).[3][7][8][9][10][11][12][13][14] While ammonium perchlorate is also a powerful oxidizer requiring careful handling, it exhibits significantly greater thermal stability and is widely used in the pyrotechnics and aerospace industries.[7][8][9][11][13]

Any research involving this compound should be focused on understanding its decomposition mechanisms and hazardous properties, rather than attempting to incorporate it into functional pyrotechnic devices.

References

- 1. This compound | 10192-29-7 [amp.chemicalbook.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. webqc.org [webqc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound: Decomposition & Synthesis | Study.com [study.com]

- 7. Ammonium perchlorate | NH4ClO4 | CID 24639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. expertmarketresearch.com [expertmarketresearch.com]

- 9. Ammonium perchlorate | PyroData [pyrodata.com]

- 10. Research and Development of Ammonium Perchlorate Pyrotechnic Composition for Safe Destruction of Artificial Concrete Objects | Articles | Occupational Safety in Industry [btpnadzor.ru]

- 11. Ammonium perchlorate - PyroGuide [pyrodata.com]

- 12. Pyrotechnic Chemicals [freepyroinfo.com]

- 13. How do fireworks work? | For military, aerospace and aircraft industries [ammoniumperchlorate.org]

- 14. skylighter.com [skylighter.com]

Warning: Synthesis Protocol for Ammonium Chlorate Cannot Be Provided Due to Extreme Safety Hazards

Providing a detailed protocol for the synthesis of ammonium chlorate is not possible as it would be irresponsible and contrary to established safety principles. This compound is an exceptionally unstable and dangerous compound that poses a significant risk of violent, spontaneous explosion. The inherent chemical instability of this substance makes its synthesis, isolation, and storage exceedingly hazardous, even for trained professionals in a controlled laboratory setting.

This compound is classified as a powerful oxidizer and is highly sensitive to friction, shock, and heat.[1][2] Its instability arises from the combination of the reducing ammonium cation (NH₄⁺) and the strong oxidizing chlorate anion (ClO₃⁻) within the same molecule.[1][3] This internal redox incompatibility creates a compound that can decompose violently, even at room temperature and sometimes in solution.[1][4]

Key Dangers Associated with this compound:

-

Extreme Instability: The compound can decompose explosively without an external catalyst or ignition source.[1][5] This decomposition can be triggered by slight temperature changes, physical shock, or friction.[2][6]

-

Spontaneous Detonation: Solid this compound is known to decompose, sometimes violently, at room temperature.[1] It is considered a storage hazard and may explode spontaneously.[2] Heating the compound to around 102°C will cause it to detonate.[1][4][6]

-

Sensitivity to Contaminants: The presence of impurities, such as combustible materials or powdered metals, dramatically increases its sensitivity and the likelihood of a violent reaction.[2][6]

-

Unsafe for Storage: Due to its high instability, this compound cannot be safely stored and should never be allowed to crystallize.[1][4] Any synthesis would require immediate use of the material in a solution, which itself is known to be unstable.[1][4]

-

Commercial Unavailability: Reflecting its hazardous nature, this compound is not sold by chemical suppliers and is classified as a forbidden substance for transportation.[1][6]

The scientific literature and safety data on this compound consistently emphasize its hazardous properties. Its primary, albeit limited, historical use has been in the manufacture of explosives, a field where it has been largely superseded by safer alternatives like ammonium perchlorate.[5][6] Even the synthesis of the relatively more stable ammonium perchlorate requires stringent protocols to ensure no this compound is formed as a contaminant, as its presence would create an extremely dangerous and unstable product.[7]

Given these profound and well-documented risks, the dissemination of a synthesis protocol would encourage dangerous experimentation that could result in serious injury or property damage. Therefore, in the interest of public and individual safety, this information cannot be provided.

For educational purposes, the following diagram illustrates the general safety hazard relationship that makes this compound dangerously unstable.

Caption: Inherent instability of this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | 10192-29-7 [amp.chemicalbook.com]

- 3. webqc.org [webqc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Formula, Properties & Uses | Study.com [study.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chlorates.exrockets.com [chlorates.exrockets.com]

Application Notes and Protocols for the Quantification of Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorate (ClO₃⁻), a disinfection byproduct formed during water treatment and a contaminant from various industrial processes and agricultural practices, is of increasing concern due to its potential health effects.[1][2] Its presence in food, drinking water, and environmental samples necessitates accurate and reliable quantification.[1][2] This document provides detailed application notes and protocols for the determination of chlorate using various analytical techniques, including ion chromatography (IC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and spectrophotometry.

Analytical Methods for Chlorate Quantification

Several analytical methods are available for the determination of chlorate, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The choice of method often depends on the required detection limits, the complexity of the sample matrix, and the available instrumentation.

Ion Chromatography (IC)

Ion chromatography is a widely used technique for the analysis of inorganic anions like chlorate.[3] It separates ions based on their affinity for an ion-exchange resin. Detection is typically achieved through suppressed conductivity, which provides high sensitivity and selectivity for the analyte of interest.[3][4]

This protocol is a general guideline for the determination of chlorate in water samples.

1. Sample Preparation:

-

Collect water samples in clean glass or polyethylene bottles.[5]

-

To prevent microbiological degradation of chlorate, especially in samples from pulp mills or aeration ponds, aerate the sample by shaking vigorously and consider freezing if analysis is delayed.[5]

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

-

For samples with high concentrations of interfering anions like chloride and sulfate, pretreatment with silver and barium cartridges may be necessary.[3]

-

If the expected chlorate concentration is high, dilute the sample with deionized water to fall within the calibration range.[5]

2. Instrumentation and Conditions:

-

Ion Chromatograph: A system equipped with a suppressor and a conductivity detector.

-

Anion-Exchange Column: A high-capacity anion exchange column, such as an IonPac AS9-HC (250 mm x 4 mm I.D.), is suitable for chlorate analysis.[4]

-

Eluent: An aqueous solution of sodium carbonate (e.g., 8 mM) is commonly used.[4]

-

Eluent Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Suppressor: Anion suppressor, such as an auto-suppression external water mode device.[4]

-

Detector: Suppressed conductivity detector.

-

Injection Volume: 20 - 100 µL.

3. Calibration:

-

Prepare a stock standard solution of sodium chlorate (e.g., 1000 mg/L) in deionized water.[5]

-

Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 10 mg/L).[5][6]

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

-

Inject the prepared samples into the ion chromatograph.

-

Identify the chlorate peak based on its retention time compared to the standards.

-

Quantify the chlorate concentration in the samples using the calibration curve.

References

- 1. eurachem.org [eurachem.org]

- 2. agilent.com [agilent.com]

- 3. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 4. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kemesta.fi [kemesta.fi]

- 6. separationmethods.com [separationmethods.com]

A Critical Safety Warning Regarding the Use of Ammonium Chlorate

Ammonium chlorate is a highly unstable and explosive compound that is not used as a precursor for the synthesis of other chemicals in any standard, safe, or reproducible laboratory setting. Due to its extreme sensitivity to friction, heat, and shock, it is considered exceptionally dangerous and is not commercially available. The scientific literature overwhelmingly documents its hazardous nature rather than its utility in chemical synthesis.

It is the professional and ethical responsibility of this service to refuse the generation of detailed Application Notes and Protocols for the use of this compound. Providing such information would be irresponsible and could lead to severe accidents, including violent explosions, resulting in significant property damage, injury, or death.

There are no established, peer-reviewed, or safe experimental protocols for using this compound as a chemical precursor. Its decomposition can be spontaneous and is often unpredictable, making it unsuitable for controlled chemical reactions. The risks associated with its synthesis and handling are unacceptably high.

For these reasons, no data tables, experimental protocols, or diagrams will be provided.

We strongly advise all researchers, scientists, and drug development professionals to avoid the synthesis or use of this compound. For chemical synthesis, it is imperative to rely on well-established, safe, and documented precursors and protocols available in reputable chemical literature and safety data sheets (SDS).

Always prioritize safety in all laboratory operations. Consult with a qualified safety officer and conduct a thorough risk assessment before working with any unfamiliar or potentially hazardous materials.

Application Note and Protocols for the Kinetic Study of Ammonium Chlorate Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction